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molecular formula C7H12O4 B1175042 Terazosin CAS No. 141269-45-6

Terazosin

Cat. No. B1175042
InChI Key:
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Patent
US06248888B1

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Yield
85.5%

Identifiers

REACTION_CXSMILES
C(O)C.[O:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[C:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10].[NH2:17][C:18]1[C:27]2[C:22](=[CH:23][C:24]([O:30][CH3:31])=[C:25]([O:28][CH3:29])[CH:26]=2)[N:21]=[C:20](Cl)[N:19]=1>O>[CH3:29][O:28][C:25]1[CH:26]=[C:27]2[C:18]([NH2:17])=[N:19][C:20]([N:14]3[CH2:13][CH2:12][N:11]([C:9]([CH:5]4[O:4][CH2:8][CH2:7][CH2:6]4)=[O:10])[CH2:16][CH2:15]3)=[N:21][C:22]2=[CH:23][C:24]=1[O:30][CH3:31]

Inputs

Step One
Name
Quantity
272 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 g
Type
reactant
Smiles
O1C(CCC1)C(=O)N1CCNCC1
Name
Quantity
68 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reflux was maintained for about 32 hours
Duration
32 h
STIRRING
Type
STIRRING
Details
stirred at this temperature for about 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with absolute ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4
Measurements
Type Value Analysis
AMOUNT: MASS 36.44 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06248888B1

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Yield
85.5%

Identifiers

REACTION_CXSMILES
C(O)C.[O:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[C:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10].[NH2:17][C:18]1[C:27]2[C:22](=[CH:23][C:24]([O:30][CH3:31])=[C:25]([O:28][CH3:29])[CH:26]=2)[N:21]=[C:20](Cl)[N:19]=1>O>[CH3:29][O:28][C:25]1[CH:26]=[C:27]2[C:18]([NH2:17])=[N:19][C:20]([N:14]3[CH2:13][CH2:12][N:11]([C:9]([CH:5]4[O:4][CH2:8][CH2:7][CH2:6]4)=[O:10])[CH2:16][CH2:15]3)=[N:21][C:22]2=[CH:23][C:24]=1[O:30][CH3:31]

Inputs

Step One
Name
Quantity
272 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 g
Type
reactant
Smiles
O1C(CCC1)C(=O)N1CCNCC1
Name
Quantity
68 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reflux was maintained for about 32 hours
Duration
32 h
STIRRING
Type
STIRRING
Details
stirred at this temperature for about 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with absolute ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4
Measurements
Type Value Analysis
AMOUNT: MASS 36.44 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06248888B1

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Yield
85.5%

Identifiers

REACTION_CXSMILES
C(O)C.[O:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[C:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10].[NH2:17][C:18]1[C:27]2[C:22](=[CH:23][C:24]([O:30][CH3:31])=[C:25]([O:28][CH3:29])[CH:26]=2)[N:21]=[C:20](Cl)[N:19]=1>O>[CH3:29][O:28][C:25]1[CH:26]=[C:27]2[C:18]([NH2:17])=[N:19][C:20]([N:14]3[CH2:13][CH2:12][N:11]([C:9]([CH:5]4[O:4][CH2:8][CH2:7][CH2:6]4)=[O:10])[CH2:16][CH2:15]3)=[N:21][C:22]2=[CH:23][C:24]=1[O:30][CH3:31]

Inputs

Step One
Name
Quantity
272 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 g
Type
reactant
Smiles
O1C(CCC1)C(=O)N1CCNCC1
Name
Quantity
68 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reflux was maintained for about 32 hours
Duration
32 h
STIRRING
Type
STIRRING
Details
stirred at this temperature for about 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with absolute ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4
Measurements
Type Value Analysis
AMOUNT: MASS 36.44 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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